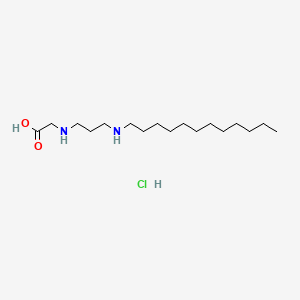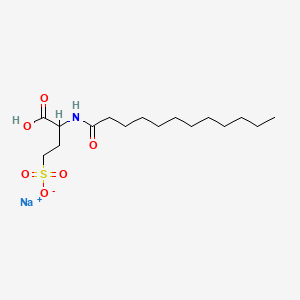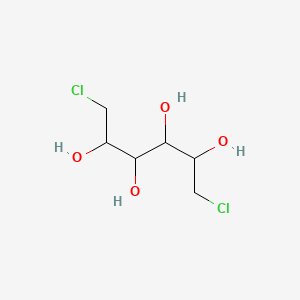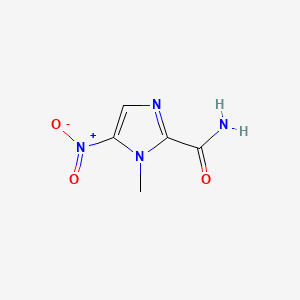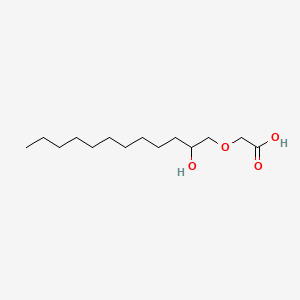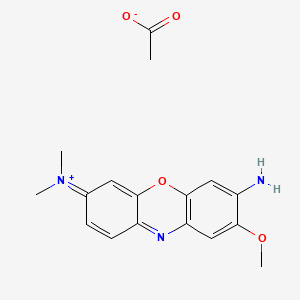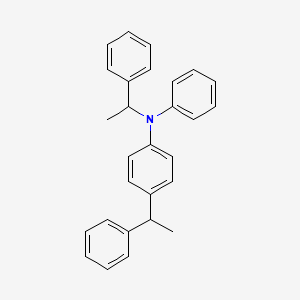
alpha-Methyl-N-phenyl-N-(4-(1-phenylethyl)phenyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ProClin 300 is synthesized through a series of chemical reactions involving isothiazolones. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, are produced through the chlorination and methylation of isothiazolin-3-one .
Industrial Production Methods
The industrial production of ProClin 300 involves the large-scale synthesis of its active ingredients, followed by their formulation with a modified glycol and alkyl carboxylate. The final product is a clear, colorless to pale yellow liquid that is stable over a wide pH range and effective at very low concentrations .
Chemical Reactions Analysis
Types of Reactions
ProClin 300 undergoes various chemical reactions, including oxidation and substitution reactions. The isothiazolone ring structure is susceptible to nucleophilic attack, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving ProClin 300 include oxidizing agents, nucleophiles, and chlorinating agents. The reactions are typically carried out under controlled conditions to ensure the stability of the isothiazolone ring .
Major Products Formed
The major products formed from the reactions of ProClin 300 include various substituted isothiazolones and their derivatives. These products retain the antimicrobial properties of the parent compound and are used in various applications .
Scientific Research Applications
ProClin 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity and compatibility with various biological systems. Some of its key applications include:
Chemistry: ProClin 300 is used as a preservative in chemical reagents and solutions to prevent microbial contamination
Biology: It is used in cell culture media and other biological preparations to maintain sterility and extend shelf life
Medicine: ProClin 300 is used in diagnostic reagents and kits to ensure the accuracy and reliability of diagnostic tests
Industry: It is used in various industrial applications, including the preservation of paints, coatings, and adhesives
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the depletion of ATP and the eventual death of the microbial cell .
Comparison with Similar Compounds
ProClin 300 is unique in its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include other isothiazolones such as:
ProClin 150: Another widely used preservative with similar antimicrobial properties but different formulation and concentration.
ProClin 950: Known for its high efficacy in preserving biological reagents and solutions.
Compared to these compounds, ProClin 300 offers a balanced combination of efficacy, stability, and compatibility with various biological systems .
Properties
CAS No. |
93920-05-9 |
|---|---|
Molecular Formula |
C28H27N |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-phenyl-N,4-bis(1-phenylethyl)aniline |
InChI |
InChI=1S/C28H27N/c1-22(24-12-6-3-7-13-24)25-18-20-28(21-19-25)29(27-16-10-5-11-17-27)23(2)26-14-8-4-9-15-26/h3-23H,1-2H3 |
InChI Key |
WPJNQHKJZHDLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
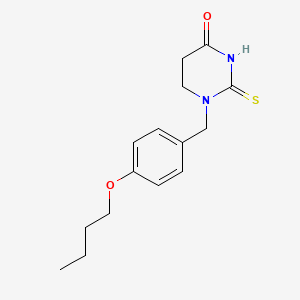
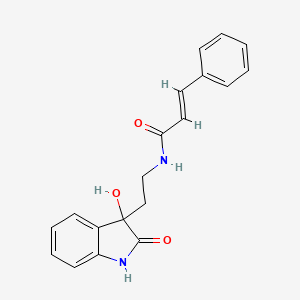
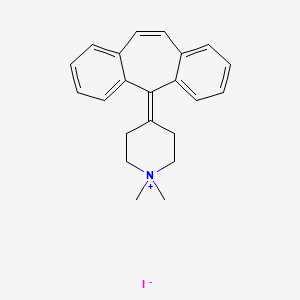
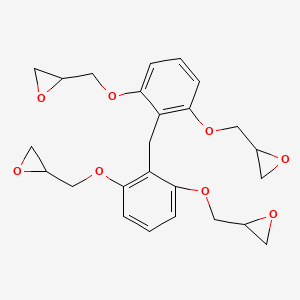
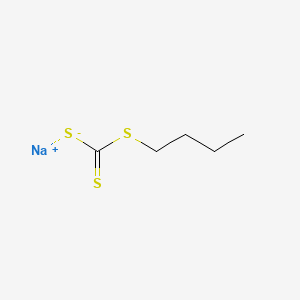
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
